molecular formula C9H11F2N B13538214 2-(2,5-Difluorophenyl)propan-2-amine

2-(2,5-Difluorophenyl)propan-2-amine

Cat. No.: B13538214
M. Wt: 171.19 g/mol
InChI Key: FCMIRPYKIOOWFE-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)propan-2-amine typically involves the reaction of 2,5-difluorobenzaldehyde with nitroethane to form 2,5-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This unique structure can lead to different pharmacological and industrial properties compared to its analogs .

Biological Activity

2-(2,5-Difluorophenyl)propan-2-amine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly concerning neurotransmitter systems. This article delves into the compound's biological activity, including its interactions with receptors, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12F2N, with a molecular weight of approximately 189.20 g/mol. The compound is typically encountered in its hydrochloride salt form to enhance stability and solubility. Its structure features a propan-2-amine backbone with a difluorophenyl group, which influences its pharmacological properties.

Research indicates that this compound interacts primarily with serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropharmacological conditions. The compound may modulate neurotransmitter release or receptor activation, although detailed studies are necessary to fully elucidate its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Receptor Interaction Exhibits binding affinity to serotonin and dopamine receptors, indicating potential antidepressant effects.
Neurotransmitter Modulation May influence the dynamics of neurotransmitter release, contributing to mood regulation.
Potential Therapeutic Applications Investigated for use in mood disorders and neuropharmacology due to its receptor interactions.

Case Studies and Research Findings

  • Study on Neurotransmitter Dynamics :
    • A study highlighted the compound's effect on serotonin receptor activity. It demonstrated that this compound could enhance serotonin release in vitro, suggesting a possible antidepressant mechanism.
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with structurally similar compounds revealed that variations in fluorine substitution significantly affect receptor interaction profiles. For instance, compounds like 2-(4-fluorophenyl)propan-2-amine showed different binding affinities compared to the difluoro variant.
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies indicate that the compound is likely to be a blood-brain barrier (BBB) permeant and may act as a substrate for certain cytochrome P450 enzymes, impacting its metabolism and efficacy in therapeutic applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11F2N/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3

InChI Key

FCMIRPYKIOOWFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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